trans-4-Aminotetrahydrofuran-3-ol

Description

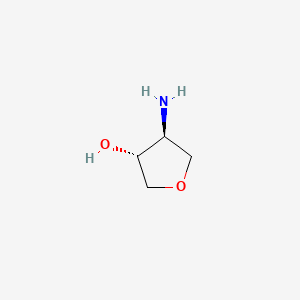

trans-4-Aminotetrahydrofuran-3-ol (CAS 330975-13-8) is a cyclic ether derivative featuring an amino group and a hydroxyl group in a trans configuration on the tetrahydrofuran ring. Its hydrochloride salt (CAS 215940-96-8) is widely used in research settings due to its stability and solubility properties . The compound has a molecular formula of C₄H₉NO₂ (free base) or C₄H₁₀ClNO₂ (hydrochloride), with a molar mass of 119.12 g/mol (free base) and 139.58 g/mol (hydrochloride) . It is typically provided as a white powder with >95% purity and requires storage at -80°C or -20°C for long-term stability . Its primary applications include serving as a chiral building block in organic synthesis and pharmaceutical research .

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S)-4-aminooxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVKXDYSIGDGSY-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CO1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330975-13-8 | |

| Record name | rac-(3R,4S)-4-aminooxolan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Cis-4-Aminotetrahydrofuran-3-ol Hydrochloride (CAS 352534-77-1)

- Structural Difference: Stereoisomer with cis-configuration of the amino and hydroxyl groups.

- Impact : The cis isomer exhibits distinct physicochemical properties, such as lower solubility in polar solvents compared to the trans form due to reduced hydrogen-bonding efficiency .

- Applications : Less commonly used in asymmetric synthesis but explored in niche pharmacological studies .

trans-4-Aminotetrahydropyran-3-ol (CAS 215940-92-4)

- Structural Difference : Tetrahydrofuran ring replaced by a six-membered tetrahydropyran ring.

- Impact : The larger ring size increases molecular flexibility and alters electronic properties, leading to a lower similarity score (0.66) compared to the parent compound .

- Applications : Used in carbohydrate mimetics and glycobiology research .

Trans-4-Fluorotetrahydrofuran-3-ol (CID 105531338)

- Structural Difference: Amino group replaced by fluorine.

- Impact : The electronegative fluorine atom enhances metabolic stability but reduces nucleophilicity. Similarity score: 0.67 .

- Applications : Explored as a fluorinated analog in PET imaging probes .

Physicochemical Properties

Q & A

Q. What are the optimal synthetic routes for trans-4-Aminotetrahydrofuran-3-ol, and how do reaction conditions influence stereochemical purity?

- Methodology : Synthesis typically involves stereoselective epoxide opening or haloetherification followed by halogen substitution to introduce the hydroxyl group. For example, epoxide opening of 4-methyltetrahydrofuran-3-one under acidic/basic conditions ensures trans-configuration .

- Critical Parameters : Temperature (controlled to avoid racemization), solvent polarity (e.g., THF or DMF), and pH (for nucleophile activation). Post-synthesis purification via crystallization or chromatography (HPLC) is essential to achieve >97% purity .

Q. How can structural confirmation of this compound be reliably performed?

- Techniques :

- NMR Spectroscopy : Assign peaks for NH₂ (δ 1.5–2.5 ppm) and OH (δ 3.0–5.0 ppm) groups to confirm substitution patterns .

- X-ray Crystallography : Resolves absolute stereochemistry, critical for pharmacological studies .

- Mass Spectrometry : Verify molecular weight (e.g., [M+H]+ = 104.12 for free base; 139.58 g/mol for hydrochloride salt) .

Q. What are the solubility and stability profiles of trans-4-Aminotrahydrofuran-3-ol under experimental conditions?

-

Data :

Solvent Solubility (mg/mL) Stability Conditions DMSO 10–25 (10 mM stock) -80°C for 6 months Water Limited (pH-dependent) 2–8°C, lyophilized -

Handling : Avoid repeated freeze-thaw cycles. Use inert atmospheres (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How does stereochemistry at C3 and C4 influence the compound’s interaction with neurological targets?

- Experimental Design :

- Key Finding : The trans-configuration enhances hydrogen bonding with enzymes like monoamine oxidases, improving inhibitory activity .

Q. How can researchers resolve contradictions in reported pharmacological activities (e.g., neuroprotective vs. pro-apoptotic effects)?

- Approach :

- Dose-Response Studies : Test across concentrations (nM–mM) to identify therapeutic vs. toxic thresholds .

- Model Systems : Compare in vitro (neuronal cell lines) and in vivo (rodent models) to assess bioavailability and metabolite interference .

- Example : Discrepancies in neuroprotection may arise from metabolite formation in hepatic systems, requiring LC-MS/MS metabolite profiling .

Q. What computational tools predict the synthetic feasibility of novel derivatives for structure-activity relationship (SAR) studies?

- Tools :

- Validation : Cross-validate with experimental yields and enantiomeric excess (HPLC chiral columns) .

Q. What strategies optimize the compound’s metabolic stability for CNS drug development?

- Methods :

- Prodrug Design : Mask polar groups (e.g., esterify hydroxyl) to enhance blood-brain barrier penetration .

- Cytochrome P450 Inhibition Assays : Identify metabolic hotspots using human liver microsomes + LC-MS .

- Case Study : Fluorinated analogs (e.g., 4-fluoro derivatives) show reduced first-pass metabolism .

Data Contradictions and Validation

Q. Why do solubility values vary between free base and hydrochloride salt forms?

Q. How to address discrepancies in reported melting points?

- Root Cause : Purity differences (e.g., 97% vs. >99%) and polymorphic forms.

- Resolution : Use DSC (Differential Scanning Calorimetry) to characterize thermal behavior and confirm crystalline phase .

Tables for Key Comparisons

Q. Table 1: Synthetic Routes Comparison

| Method | Yield (%) | Purity (%) | Stereoselectivity |

|---|---|---|---|

| Epoxide Opening | 65–75 | >97 | High (trans) |

| Haloetherification | 50–60 | 90–95 | Moderate |

| Catalytic Asymmetric | 80–85 | >99 | Excellent |

Q. Table 2: Pharmacological Activity by Derivative

| Derivative | Target | IC₅₀ (nM) | Notes |

|---|---|---|---|

| Parent Compound | MAO-B | 120 | Neuroprotective |

| 4-Fluorobenzyl Analog | GABAₐ Receptor | 45 | Enhanced affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.